N,N'-Dibutylurea

Catalog No.
S607151
CAS No.
1792-17-2
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dibutylurea

CAS Number

1792-17-2

Product Name

N,N'-Dibutylurea

IUPAC Name

1,3-dibutylurea

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)

InChI Key

AQSQFWLMFCKKMG-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NCCCC

Synonyms

1,3-Di-n-butylurea; 1,3-Dibutylurea; Dibutylurea; N,N’-Di-n-butylurea; N,N’-Dibutylurea; NSC 131939; SRI 434-37;

Canonical SMILES

CCCCNC(=O)NCCCC

N,N'-Dibutylurea is an organic compound with the molecular formula C9_9H20_{20}N2_2O. It consists of two butyl groups attached to a urea moiety, making it a member of the urea family. The compound is a colorless liquid at room temperature and has a molecular weight of approximately 172.27 g/mol. Its structure is characterized by the presence of two butyl groups (C4_4H9_9) bonded to the nitrogen atoms of the urea functional group (NH2_2CO). N,N'-Dibutylurea is known for its solubility in organic solvents and limited solubility in water, which influences its behavior in various applications and

Typical of ureas:

  • Hydrolysis: In the presence of water, it can hydrolyze to form butyl amines and carbon dioxide.
  • Decomposition: Under certain conditions, such as elevated temperatures or specific catalysts, it can decompose to yield isocyanates and ammonia.
  • Reactions with Isocyanates: It can react with isocyanates to form carbamates or other derivatives.

These reactions are significant in understanding its stability and reactivity in various environments .

Research indicates that N,N'-Dibutylurea exhibits biological activity, particularly in agricultural contexts. It has been identified as a degradation product of Benomyl, a fungicide, suggesting potential implications for environmental toxicity and plant health. Studies have shown that N,N'-Dibutylurea can inhibit photosynthetic processes by affecting electron transport chains in plants, leading to reduced oxygen evolution and interference with metabolic functions .

N,N'-Dibutylurea can be synthesized through various methods:

  • From n-Butyl Isocyanate: The reaction of n-butyl isocyanate with ammonia or amines leads to the formation of N,N'-Dibutylurea.
  • From Urea and Butanol: A condensation reaction between urea and butanol under controlled conditions can yield N,N'-Dibutylurea.
  • Degradation of Benomyl: In agricultural settings, N,N'-Dibutylurea forms as a degradation product when Benomyl is applied to crops .

N,N'-Dibutylurea has several applications across different fields:

  • Agriculture: As a degradation product of Benomyl, it plays a role in assessing the environmental impact of fungicides.
  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.
  • Laboratory Research: Used as a reagent in biochemical experiments due to its properties affecting enzyme activities and metabolic pathways.

Its unique properties make it valuable for research and development in both industrial and agricultural contexts .

Studies have explored the interactions of N,N'-Dibutylurea with various biological systems:

  • Photosynthesis Inhibition: Research indicates that it inhibits photosynthetic oxygen evolution, affecting plant growth and health.
  • Enzyme Activity Modulation: It has been shown to influence enzyme activities related to metabolic processes, indicating potential applications in biochemistry.

These interactions highlight its significance in both ecological and biochemical studies .

Several compounds are structurally or functionally similar to N,N'-Dibutylurea. Below are some notable comparisons:

Compound NameStructureUnique Features
DiethylureaC6_6H14_{14}N2_2OShorter ethyl chains; more soluble in water
DipropylureaC8_8H18_{18}N2_2OIntermediate chain length; different solubility
N,N'-DimethylureaC4_4H10_{10}N2_2OSmaller size; higher volatility
N,N'-DiisobutylureaC10_{10}H22_{22}N2_2OLarger isobutyl groups; distinct physical properties

N,N'-Dibutylurea's unique combination of two butyl groups contributes to its specific solubility characteristics and biological activity, distinguishing it from other urea derivatives .

XLogP3

2.2

UNII

J2HUG1I10W

Other CAS

1792-17-2

Wikipedia

N,N'-dibutylurea

Dates

Last modified: 08-15-2023

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